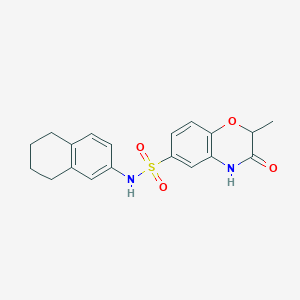
N-(sec-butyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-3-fluorobenzenesulfonamide, commonly known as F1394, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This sulfonamide derivative is widely used as a reagent in organic synthesis, and its ability to inhibit certain enzymes has made it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of F1394 involves the inhibition of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The inhibition of this enzyme leads to a decrease in bicarbonate production, which can affect various physiological processes.
Biochemical and Physiological Effects:
F1394 has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer properties by inhibiting the growth of cancer cells, inducing apoptosis, and reducing angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models.
実験室実験の利点と制限
The advantages of using F1394 in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for the research and development of F1394. One potential direction is the development of F1394-based drugs for the treatment of glaucoma, epilepsy, and cancer. Another potential direction is the investigation of F1394 as a tool for studying the role of carbonic anhydrase in physiological processes. Additionally, the synthesis of novel F1394 derivatives with improved properties and bioactivity is an area of interest for future research.
合成法
The synthesis of F1394 involves the reaction of 3-fluorobenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 72-74°C.
科学的研究の応用
F1394 has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes such as carbonic anhydrase, which is involved in various physiological processes such as pH regulation, ion transport, and fluid secretion. This inhibition can lead to potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.
特性
製品名 |
N-(sec-butyl)-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C10H14FNO2S |
分子量 |
231.29 g/mol |
IUPAC名 |
N-butan-2-yl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChIキー |
MPUGHUQPPKUEFJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
正規SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)